molecular formula C15H12Cl3N3 B2652237 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole CAS No. 338774-34-8

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole

Cat. No.: B2652237
CAS No.: 338774-34-8
M. Wt: 340.63
InChI Key: RDFKDJZXEMZXAH-UHFFFAOYSA-N
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Description

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloro-1H-benzimidazole and 2-chloro-3-pyridine.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Industrial Production Methods: Industrial production may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-3-pyridinyl)-1H-benzimidazole: A similar compound with a different substitution pattern.

    5,6-dichloro-1H-benzimidazole: Lacks the pyridinyl group but shares the benzimidazole core.

    1-propyl-1H-benzimidazole: Similar core structure with different substituents.

Uniqueness

5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-propyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFKDJZXEMZXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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